molecular formula C15H28N2O2 B117482 Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate CAS No. 125541-12-0

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

Cat. No. B117482
M. Wt: 268.39 g/mol
InChI Key: ZOUFAXNJXMEHBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable interest due to their unique biochemical properties . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate .

Scientific Research Applications

Synthesis of Diverse Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, closely related to tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate, has been used in the synthesis of various piperidine derivatives. These derivatives are synthesized via a reaction with BuLi and subsequent reactions with BrCH2CH=CRR’ compounds, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are valuable synthons for preparing a wide range of piperidine derivatives (Moskalenko & Boev, 2014).

Formation of Bicyclic Systems

In another application, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone undergoes reaction with iodides of protected alcohols, leading to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, when treated with triethylsilane and anhydrous BiBr3, cyclize into cis-isomers of N-Boc piperidine derivatives, fused with oxygen heterocycles. This process creates stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).

Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in synthesizing biologically active compounds like crizotinib. The synthesis involved using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and converting it through various steps to produce tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Kong et al., 2016).

Preparation for Industrial Applications

CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in synthesizing CP-690550 (a proteinkinase inhibitor), is prepared from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This synthesis approach indicates potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Use in Anion Exchange Membranes for Alkaline Fuel Cells

Poly(arylene piperidinium)s, synthesized from N-methyl-4-piperidone and bi- or terphenyl, are studied as anion exchange membranes (AEMs) in alkaline fuel cells. These membranes demonstrate excellent alkaline stability and conductivity, highlighting their potential in fuel cell technology (Olsson et al., 2018).

Future Directions

There is limited information available on the future directions of research involving Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate .

properties

IUPAC Name

tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUFAXNJXMEHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561794
Record name tert-Butyl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

CAS RN

125541-12-0
Record name tert-Butyl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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